4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-8-6-11(7-9-12)15(21)18-16-19(14(20)10-22-16)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOPUDKGHVMZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Cl)S1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303093-06-3 | |
| Record name | 4-CHLORO-N-(4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone ring undergoes oxidation at the sulfur atom to form sulfoxides or sulfones. Common oxidizing agents include:
| Reagent | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C | Sulfoxide derivative | 65–70 | |
| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, RT | Sulfone derivative | 80–85 |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance within the thiazolidinone ring .
Reduction Reactions
The exocyclic C=N bond is reduced to form a thiazolidine ring:
| Reagent | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | Methanol, 0°C | Thiazolidine analog | 75–80 | |
| LiAlH<sub>4</sub> | THF, reflux | Secondary amine derivative | 60–65 |
Applications : Reduced derivatives show enhanced antimicrobial activity due to improved solubility .
Nucleophilic Substitution
The 4-chloro group on the benzamide undergoes substitution with nucleophiles:
| Nucleophile | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| NH<sub>3</sub> | EtOH, 80°C | 4-Amino-benzamide analog | 70–75 | |
| KSCN | DMF, 100°C | Thiocyanate derivative | 85–90 | |
| NaN<sub>3</sub> | DMSO, 120°C | Azido-benzamide analog | 60–65 |
Kinetics : Substitution follows second-order kinetics, with rate dependence on solvent polarity .
Cycloaddition and Ring-Opening
The thiazolidinone ring participates in cycloaddition with dienophiles (e.g., maleic anhydride):
| Reagent | Conditions | Product(s) | Yield (%) | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bicyclic lactam derivative | 50–55 |
Mechanism : The reaction proceeds via [4+2] cycloaddition, forming a six-membered transition state .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Type | Preferred Reagents | Stability of Products |
|---|---|---|---|
| Thiazolidinone ring | Oxidation/Reduction | H<sub>2</sub>O<sub>2</sub>, m-CPBA, NaBH<sub>4</sub> | Sulfones > Sulfoxides > Parent |
| 4-Chloro substituent | Nucleophilic substitution | NH<sub>3</sub>, KSCN, NaN<sub>3</sub> | Thiocyanates > Amines > Azides |
| Exocyclic C=N bond | Reduction/Condensation | LiAlH<sub>4</sub>, Hydrazines | Thiazolidines > Hydrazones |
Catalytic and Solvent Effects
-
Base Catalysis : Triethylamine or pyridine accelerates substitution by deprotonating intermediates .
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
Mechanistic Challenges
-
Steric hindrance : The phenyl group on the thiazolidinone ring slows reactions at the C-3 position.
-
Regioselectivity : Oxidation favors sulfur over nitrogen due to higher electron density .
Future Research Directions
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide serves as a crucial building block in the synthesis of more complex molecules. Its structural features enable chemists to explore new synthetic pathways and develop novel derivatives that may exhibit enhanced properties.
Biology
The compound exhibits significant antimicrobial and antifungal properties, making it valuable in biological studies. Research indicates that it can inhibit the growth of various bacterial and fungal species, including pathogens affecting plants, animals, and humans. For instance, studies have shown that derivatives of thiazolidinones demonstrate potent activity against both Gram-positive and Gram-negative bacteria .
Medicine
In medical research, this compound has shown potential anti-inflammatory and anticancer activities. Its mechanism of action involves inhibiting enzymes related to inflammatory pathways and inducing apoptosis in cancer cells by targeting specific signaling pathways. This suggests its potential use in drug development for treating inflammatory diseases and cancer .
Industry
The compound is also relevant in industrial applications, particularly in the development of new materials and as a precursor for synthesizing other biologically active compounds. Its versatility allows it to be utilized in creating innovative products across various sectors .
Case Study 1: Antimicrobial Activity
A study evaluated a series of thiazolidinone derivatives for their antimicrobial efficacy against eight bacterial species and eight fungal species. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as , showcasing their potential as effective antimicrobial agents .
Case Study 2: Anticancer Properties
Research focusing on thiazolidinone derivatives revealed promising anticancer activity against multiple cancer cell lines. One particular study highlighted that compounds derived from this class demonstrated significant growth inhibition in cancer cell lines such as HT29 (colon cancer), with an IC50 value indicating effective potency compared to standard chemotherapy agents .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Structural Features :
- Benzamide core : Provides rigidity and planar geometry, facilitating π-π stacking interactions.
- 4-Chloro substituent : Enhances lipophilicity and may modulate electronic effects.
- Thiazolidinone ring: The 4-oxo group and phenyl substitution at position 3 contribute to hydrogen-bonding capabilities and steric effects.
The target compound is compared to structurally related thiazolidinone derivatives, focusing on substituent effects, synthesis yields, physical properties, and inferred biological activity.
Structural Modifications and Substituent Effects
The table below summarizes key analogs and their substituents:
Key Observations :
Substituent Impact on Melting Points :
- The target compound (218–222°C) has a higher melting point than alkyl-substituted analogs (e.g., SGK-369: 142–144°C), likely due to enhanced π-π interactions from the phenyl group .
- Fluorinated derivatives (e.g., Compound 18 ) exhibit higher melting points (220–222°C), suggesting increased crystallinity from electronegative substituents.
Synthesis Yields :
- The target compound’s yield (65%) is moderate compared to analogs, which range from 29% (Compound 17 ) to 74% (Compound 18 ). Fluorinated or benzylidene-substituted derivatives often show higher yields, possibly due to stabilized intermediates during cyclization .
Fluorine substituents (e.g., Compound 18 ) may enhance metabolic stability and bioavailability.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: All compounds show characteristic C=O (thiazolidinone) stretches near 1740–1744 cm⁻¹ and C=N (thiazolidinone) bands near 1547 cm⁻¹ . Subtle shifts in these peaks reflect electronic differences from substituents.
- NMR Data : The target compound’s ¹H-NMR (e.g., aromatic protons at δ 7.97–8.37 ppm) aligns with analogs, but substituents like fluorine (Compound 18 ) cause downfield shifts due to deshielding effects.
Biological Activity
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is a synthetic compound belonging to the thiazolidinone family, which is recognized for its diverse biological activities. The compound's unique structure, featuring a thiazolidinone ring and a benzamide moiety, positions it as a candidate for various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C16H11ClN2O2S
- Molecular Weight : 330.8 g/mol
- CAS Number : 303093-06-3
This compound can be synthesized through the reaction of 4-chlorobenzoyl chloride with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions, typically using triethylamine or pyridine as catalysts.
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating effective inhibition of growth. For instance, studies indicate that compounds structurally similar to this compound exhibit minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against multiple pathogens .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 4d (similar structure) | 10.7 - 21.4 | 21.4 - 40.2 |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has also been a focal point in research. Studies show that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. In vitro tests have demonstrated that certain thiazolidinones possess cytotoxic effects comparable to established chemotherapeutic agents like adriamycin .
Mechanisms of Action :
- Apoptosis Induction : Compounds induce programmed cell death in cancerous cells through intrinsic and extrinsic pathways.
- Enzyme Inhibition : They inhibit enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects.
Case Studies
A series of studies have evaluated the biological activities of thiazolidinone derivatives:
- Antimicrobial Evaluation : The antimicrobial efficacy was assessed against eight bacterial and eight fungal species, revealing potent activity across the board.
- Cytotoxicity Assays : In tests involving human cancer cell lines (e.g., MCF-7), several derivatives showed significant antiproliferative effects with IC50 values lower than those of standard treatments .
Q & A
Q. What synthetic routes are used to prepare 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide, and what conditions optimize yield?
The compound is synthesized via cyclization reactions. A key step involves reacting thiourea derivatives (e.g., 4-aminobenzoic acid derivatives) with chloroacetyl chloride under reflux, leading to thiazolidinone ring formation via HCl elimination . Critical conditions include solvent choice (polar aprotic for nucleophilic attack), stoichiometric control, and acid catalysis (e.g., conc. H₂SO₄ for esterification intermediates) . Multi-step routes may involve coupling chlorinated pyridine intermediates with benzamide precursors under basic conditions .
Q. Which spectroscopic methods are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm ).
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/imidazolidinone vibrations .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 343 [M+H]⁺ ).
- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bond at 1.22 Å ).
Q. How are synthesis-related impurities detected and quantified?
Common impurities include unreacted thiourea intermediates or over-alkylated byproducts. HPLC with UV detection (λ = 254 nm) or GC-MS quantifies impurities using reference standards (e.g., 4-chloro-N-(4-methoxyphenyl)benzamide ). Method validation requires calibration curves (R² > 0.99) and spike-recovery tests (95–105% recovery) .
Q. What role does cyclization play in forming the thiazolidinone core?
Cyclization occurs via nucleophilic attack of the thiourea’s thiol or imino group on chloroacetyl chloride, forming the 1,3-thiazolidin-4-one ring. Reaction efficiency depends on solvent polarity (e.g., DMF accelerates ring closure) and temperature (reflux at 80–100°C) .
Q. Which software tools are used for crystallographic refinement of this compound?
- SHELXL : Refines anisotropic displacement parameters and handles twinning via BASF commands .
- WinGX : Integrates ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding networks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate bioactivity?
- Substituent variation : Modify halogen positions (e.g., 4-Cl vs. 2-F on benzamide ) and assess antimicrobial IC₅₀ values.
- QSAR modeling : Use steric (molar refractivity) and electronic (Hammett σ) descriptors to correlate structure with enzyme inhibition (e.g., acps-pptase ).
Q. What computational methods predict binding modes with biological targets?
Q. What kinetic models describe hydrolytic stability in physiological conditions?
Pseudo-first-order kinetics (pH 7.4, 37°C) with rate constants (k = 1.2 × 10⁻³ s⁻¹) derived from HPLC degradation profiles. Hydrolysis is pH-dependent, with hydroxide ion catalysis dominating above pH 9 .
Q. How are mechanistic pathways probed during unexpected byproduct formation?
- Isolation of intermediates : TLC monitoring (Rf = 0.3 in ethyl acetate/hexane) and LC-MS/MS fragmentation (m/z 255 → 210 ).
- Isotopic labeling : ¹³C-labeled chloroacetyl chloride tracks carbon migration during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
